IDO1 Enzyme Inhibition: 100 nM IC50 for N,N'-Bis[2-(1H-Indol-3-yl)ethyl]ethanediamide vs. Indoximod and Epacadostat
In a recombinant human IDO1 enzyme assay using an N-terminal His-tagged construct expressed in E. coli and purified to homogeneity, N,N'-Bis[2-(1H-indol-3-yl)ethyl]ethanediamide (BDBM223007, US9320732 Example 9) demonstrated an IC50 of 100 nM [1]. This represents a >70-fold superior enzymatic potency over the classical IDO inhibitor Indoximod (1-methyl-D-tryptophan), which exhibits reported IC50 values of approximately 7–95 μM (7,000–95,000 nM) in comparable recombinant IDO assays . The compound's potency occupies an intermediate position relative to the clinical-stage inhibitor Epacadostat (IC50 = 10–72 nM), making it a structurally distinct and synthetically accessible comparator probe for IDO1 inhibitor screening cascades .
| Evidence Dimension | IDO1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 nM (recombinant human IDO1, His-tagged, E. coli expressed) |
| Comparator Or Baseline | Indoximod: IC50 ≈ 7,000–95,000 nM (recombinant human IDO1); Epacadostat: IC50 ≈ 10–72 nM (recombinant human IDO1) |
| Quantified Difference | >70-fold more potent than Indoximod; approximately 5–10-fold less potent than Epacadostat |
| Conditions | Recombinant human IDO1 enzyme assay; His-tagged IDO1 expressed in E. coli and purified to homogeneity; pH 6.5; temperature 25°C for BDBM223007 [1] |
Why This Matters
The 100 nM IC50 value provides a defined benchmark potency point for researchers evaluating the oxamide-bridged bis-indole scaffold as a starting point for structure-activity relationship (SAR) expansion or as a tool compound requiring intermediate IDO1 inhibitory activity distinct from both weakly potent tryptophan analogs and highly optimized clinical candidates.
- [1] BindingDB. BDBM223007 (US9320732, Example 9; US10034939, Example 9). IC50 = 100 nM. Assay: Human IDO1, His-tagged, expressed in E. coli, purified to homogeneity. pH 6.5, 25°C. View Source
